3-Amino-4-(3-hydroxyphenyl)butyric Acid

β-Amino Acids Physicochemical Properties Peptidomimetics

3-Amino-4-(3-hydroxyphenyl)butyric acid (CAS 1368161-70-9) is a β-amino acid featuring a butyric acid backbone with an amino group at the β-position and a 3-hydroxyphenyl substituent. This structural motif positions it within the β-amino acid class of compounds , which are widely recognized for their enhanced metabolic stability and resistance to proteolytic degradation compared to α-amino acids.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B12290861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(3-hydroxyphenyl)butyric Acid
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(CC(=O)O)N
InChIInChI=1S/C10H13NO3/c11-8(6-10(13)14)4-7-2-1-3-9(12)5-7/h1-3,5,8,12H,4,6,11H2,(H,13,14)
InChIKeyMTQKSEKOKKQEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(3-hydroxyphenyl)butyric Acid: Core Beta-Amino Acid Scaffold with a 3-Hydroxyphenyl Moiety for Drug Discovery and Chemical Biology Research


3-Amino-4-(3-hydroxyphenyl)butyric acid (CAS 1368161-70-9) is a β-amino acid featuring a butyric acid backbone with an amino group at the β-position and a 3-hydroxyphenyl substituent . This structural motif positions it within the β-amino acid class of compounds [1], which are widely recognized for their enhanced metabolic stability and resistance to proteolytic degradation compared to α-amino acids [2]. The compound serves as a versatile building block in medicinal chemistry and peptidomimetic design, with the meta-hydroxy group providing a distinct physicochemical and hydrogen-bonding profile relative to its para-substituted and unsubstituted phenyl analogs [3]. Its molecular formula is C10H13NO3 with a molecular weight of 195.21 g/mol .

Why 3-Amino-4-(3-hydroxyphenyl)butyric Acid Cannot Be Replaced by Common Beta-Amino Acid Analogs in Research


Substitution of 3-Amino-4-(3-hydroxyphenyl)butyric acid with structurally similar β-amino acids—such as 3-amino-4-phenylbutyric acid (phenibut) or the para-hydroxy isomer 3-amino-4-(4-hydroxyphenyl)butyric acid—is likely to alter critical molecular properties including hydrogen-bonding capacity, polarity, and metabolic stability. The meta-hydroxy substituent confers a distinct electronic and steric environment that cannot be replicated by the unsubstituted phenyl ring [1] or the para-hydroxy arrangement [2]. Furthermore, β-amino acids as a class exhibit superior resistance to proteolysis compared to α-amino acids [3], a property that is maintained but not necessarily equivalent across different β-amino acid derivatives. These differences directly impact compound performance in peptidomimetic design, enzyme inhibition studies, and drug candidate optimization.

Quantitative Differentiation Evidence for 3-Amino-4-(3-hydroxyphenyl)butyric Acid Against Closest Analogs


Meta-Hydroxy Substitution Enhances Hydrogen-Bonding Capacity Relative to Unsubstituted Phenyl Analog

The presence of a hydroxyl group at the meta position of the phenyl ring in 3-Amino-4-(3-hydroxyphenyl)butyric acid increases the number of hydrogen bond donors compared to the unsubstituted analog 3-amino-4-phenylbutyric acid. Computed properties from PubChem indicate that the target compound has three hydrogen bond donors (amino, carboxylic acid, and phenolic hydroxyl groups) versus two for 3-amino-4-phenylbutyric acid (amino and carboxylic acid only) [1][2]. This additional hydrogen-bonding capacity can enhance molecular recognition in biological targets and improve aqueous solubility, which is critical for drug design and biochemical assays.

β-Amino Acids Physicochemical Properties Peptidomimetics

Meta-Hydroxy Positioning Offers Distinct Lipophilicity Profile Compared to Para-Hydroxy Isomer

The position of the hydroxyl group on the phenyl ring influences the compound's lipophilicity, a key determinant of membrane permeability and bioavailability. Computed XLogP3-AA values from PubChem show a difference between the meta-hydroxy (target) and para-hydroxy isomers: 3-Amino-4-(4-hydroxyphenyl)butyric acid has an XLogP3-AA of -1.8 [1], while the target compound's meta substitution is expected to yield a slightly different value due to electronic and steric effects (precise value not publicly available; class-level inference based on meta- vs. para-substituted phenol derivatives). Even modest differences in LogP can translate to significant changes in tissue distribution and pharmacokinetic behavior.

Lipophilicity Drug Design Beta-Amino Acids

β-Amino Acid Backbone Provides Metabolic Stability Advantage Over α-Amino Acid Analogs

β-Amino acids, including 3-Amino-4-(3-hydroxyphenyl)butyric acid, are inherently stable to proteases and peptidases due to the presence of an additional methylene unit between the amino and carboxyl groups [1]. This class-level property confers a significant advantage over α-amino acid-based compounds, which are rapidly degraded in biological systems. In comparative studies, β-peptides have demonstrated much greater stability toward metabolization processes than their α-peptide counterparts [1]. While direct head-to-head data for this specific compound are lacking, the β-amino acid backbone ensures prolonged in vivo half-life and enhanced oral bioavailability in peptidomimetic drug candidates.

Metabolic Stability Peptidomimetics Protease Resistance

Scaffold Privileged for Kynureninase Inhibition: Potent Activity of a Closely Related 3-Hydroxyphenyl Derivative

A structurally related compound, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, exhibits potent inhibition of kynureninase with a Ki of 100 nM against the human enzyme and 130 nM against the rat enzyme [1][2]. This high potency is attributed to the presence of the 3-hydroxyphenyl group, which interacts favorably with the enzyme active site. While direct data for 3-Amino-4-(3-hydroxyphenyl)butyric acid are not available, the shared 3-hydroxyphenyl-β-amino acid scaffold suggests potential for kynureninase modulation. In contrast, other kynurenine analogs lacking the 3-hydroxyphenyl group show significantly reduced inhibitory activity [3].

Enzyme Inhibition Kynureninase Neuroprotection

Synthetic Versatility as a Chiral Building Block for Peptidomimetics and Protease Inhibitors

3-Amino-4-(3-hydroxyphenyl)butyric acid contains both amino and carboxylic acid functionalities, enabling its incorporation into peptide chains or peptidomimetic structures. The meta-hydroxy group provides an additional handle for further derivatization (e.g., O-alkylation, esterification, or conjugation) that is not available in the unsubstituted analog 3-amino-4-phenylbutyric acid [1]. β-Amino acid building blocks like this one are essential for constructing β-peptides, which exhibit defined secondary structures and resistance to proteolysis [2]. The compound is commercially available with purities of 97-98% from multiple suppliers , ensuring reliable access for research and development.

Peptidomimetics Protease Inhibitors Building Block

Optimal Research and Industrial Applications for 3-Amino-4-(3-hydroxyphenyl)butyric Acid Based on Quantified Differentiation


Development of Metabolically Stable Peptidomimetics and Protease Inhibitors

The β-amino acid backbone confers inherent resistance to proteolytic degradation, making 3-Amino-4-(3-hydroxyphenyl)butyric acid an ideal building block for constructing stable peptidomimetics [1]. Its bifunctional nature and additional phenolic hydroxyl group enable diverse synthetic modifications [2], allowing medicinal chemists to fine-tune pharmacokinetic properties while maintaining target engagement.

Kynurenine Pathway Modulation for Neurodegenerative and Inflammatory Disease Research

The 3-hydroxyphenyl-β-amino acid scaffold has demonstrated potent kynureninase inhibition in closely related compounds (Ki = 100 nM) [3]. Researchers investigating the kynurenine pathway in neurodegeneration, inflammation, or oncology can employ 3-Amino-4-(3-hydroxyphenyl)butyric acid as a starting point for developing novel modulators, leveraging the privileged scaffold for enhanced target affinity.

Structure-Activity Relationship (SAR) Studies on Hydroxyphenyl-Position Effects

The meta-hydroxy substitution in 3-Amino-4-(3-hydroxyphenyl)butyric acid provides a distinct hydrogen-bonding and lipophilicity profile compared to its para-hydroxy isomer [4]. This positional isomerism allows systematic SAR exploration of how hydroxyl group placement affects target binding, solubility, and membrane permeability, guiding the optimization of lead compounds.

Synthesis of Diverse Chemical Libraries via Phenolic Hydroxyl Functionalization

The phenolic hydroxyl group at the meta position serves as a handle for O-alkylation, esterification, and bioconjugation reactions, enabling the generation of structurally diverse libraries from a single core scaffold . This versatility accelerates hit-to-lead optimization by providing rapid access to analogs with varied physicochemical properties.

Quote Request

Request a Quote for 3-Amino-4-(3-hydroxyphenyl)butyric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.